molecular formula C8H6ClNO B1354767 4-Chloro-3-methoxybenzonitrile CAS No. 189628-40-8

4-Chloro-3-methoxybenzonitrile

Cat. No.: B1354767
CAS No.: 189628-40-8
M. Wt: 167.59 g/mol
InChI Key: QTTDNAJLJBSQPY-UHFFFAOYSA-N
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Description

4-Chloro-3-methoxybenzonitrile is an organic compound with the chemical formula C8H6ClNO. It is a colorless or light yellow solid with an odor similar to benzonitrile . This compound is used in various chemical reactions and has applications in different fields such as chemistry, biology, medicine, and industry.

Scientific Research Applications

4-Chloro-3-methoxybenzonitrile has several scientific research applications:

Safety and Hazards

4-Chloro-3-methoxybenzonitrile may cause skin irritation, serious eye irritation, and may cause respiratory irritation. It is harmful if swallowed, in contact with skin, or if inhaled .

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Chloro-3-methoxybenzonitrile can be synthesized through several methods. One common method involves the reaction of 4-chloro-3-methoxybenzaldehyde with hydroxylamine hydrochloride to form the corresponding oxime, which is then dehydrated to yield the nitrile . The reaction conditions typically involve the use of a dehydrating agent such as phosphorus oxychloride or thionyl chloride.

Industrial Production Methods

In industrial settings, this compound can be produced using a clean preparation method that involves the use of p-chloro benzo trifluoride and ammonium nitrate in the presence of an ionic-liquid catalyst . The reaction is carried out under heated conditions with stirring to ensure proper mixing and reaction completion.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-3-methoxybenzonitrile undergoes various types of chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles.

    Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or acids.

    Reduction Reactions: The nitrile group can be reduced to form amines.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium methoxide or potassium tert-butoxide in the presence of a suitable solvent.

    Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.

    Reduction Reactions: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.

Major Products Formed

    Substitution Reactions: Products include substituted benzonitriles with different functional groups.

    Oxidation Reactions: Products include 4-chloro-3-methoxybenzoic acid or 4-chloro-3-methoxybenzaldehyde.

    Reduction Reactions: Products include 4-chloro-3-methoxybenzylamine.

Mechanism of Action

The mechanism of action of 4-Chloro-3-methoxybenzonitrile involves its interaction with specific biomolecules. It can act as an electron donor or acceptor, facilitating electron transfer processes essential for various biochemical reactions. The compound may bind to specific molecular targets, influencing pathways involved in cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 3-Chloro-4-methoxybenzonitrile
  • 4-Chloro-2-methoxybenzonitrile
  • 4-Chloro-3-ethoxybenzonitrile

Uniqueness

4-Chloro-3-methoxybenzonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of both chloro and methoxy groups on the benzene ring influences its reactivity and interactions with other molecules, making it a valuable compound in various applications .

Properties

IUPAC Name

4-chloro-3-methoxybenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClNO/c1-11-8-4-6(5-10)2-3-7(8)9/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTTDNAJLJBSQPY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C#N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90442990
Record name 4-CHLORO-3-METHOXYBENZONITRILE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90442990
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

167.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

189628-40-8
Record name 4-Chloro-3-methoxybenzonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=189628-40-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-CHLORO-3-METHOXYBENZONITRILE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90442990
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-CHLORO-3-METHOXYBENZONITRILE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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